molecular formula C15H13ClN2O3 B4057138 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide

Cat. No.: B4057138
M. Wt: 304.73 g/mol
InChI Key: UGNMPEAYOOFTEI-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C15H13ClN2O3 and its molecular weight is 304.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0614700 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonds in Organic Magnetic Materials

Research on benzimidazole-based organic magnetic materials, including derivatives similar to the compound , emphasizes the role of hydrogen bonds in determining molecular structures and magnetic properties. Specifically, studies on nitroxide radicals related to benzimidazoles have revealed that hydrogen bonding can influence dimerization and antiferromagnetic exchange coupling, suggesting potential applications in designing organic magnetic materials and understanding their magnetic behavior through crystallography and magnetic susceptibility analysis (Ferrer et al., 2001).

Crystal Structure Analysis

Investigations into the crystal structures of compounds closely related to "2-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide" have provided detailed insights into their molecular configurations. For instance, the study of 2-Nitro-N-(4-nitrophenyl)benzamide showcases the importance of intramolecular and intermolecular hydrogen bonding in stabilizing crystal structures, which could inform the development of materials with specific desired properties (Saeed, Hussain, & Flörke, 2008).

Antimicrobial and Antitubercular Applications

The synthesis of benzamide derivatives for antimicrobial and antitubercular activities highlights the potential of compounds similar to "this compound" in medical research. Studies have shown that specific modifications to the benzamide structure can significantly enhance activity against Mycobacterium tuberculosis, offering a pathway to new treatments for tuberculosis (Nimbalkar et al., 2018).

Synthesis and Structural Studies

Synthetic methodologies and structural analyses of related compounds, such as 2-(2,4-dimethylphenyl)-2H-benzotriazole, provide insights into the chemical behavior and properties of benzamide derivatives. These studies involve the synthesis of compounds through multistep procedures and their examination using techniques like NMR and X-ray diffraction, informing the development of compounds with specific characteristics and applications (Claramunt et al., 2007).

Antitumor Research

The exploration of benzamide derivatives for antitumor properties underscores the potential biomedical applications of "this compound" and similar compounds. Research into novel classes of nitrosoureas, for instance, has revealed dose-dependent activity against various tumors, suggesting avenues for the development of new anticancer agents (Gugova et al., 1992).

Properties

IUPAC Name

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-9-7-10(2)14(13(8-9)18(20)21)17-15(19)11-5-3-4-6-12(11)16/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNMPEAYOOFTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.